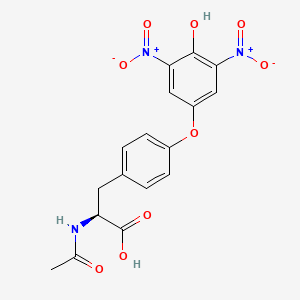
3',5'-Dinitro-N-acetyl-L-thyronine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dinitro-N-acetyl-L-thyronine is a synthetic derivative of L-tyrosine, characterized by the presence of nitro groups at the 3’ and 5’ positions and an acetyl group attached to the nitrogen atom. This compound has a molecular formula of C17H15N3O9 and a molecular weight of 405.32 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dinitro-N-acetyl-L-thyronine typically involves the nitration of N-acetyl-L-tyrosine. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3’ and 5’ positions of the aromatic ring .
Industrial Production Methods
Industrial production of 3’,5’-Dinitro-N-acetyl-L-thyronine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dinitro-N-acetyl-L-thyronine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3’,5’-diamino-N-acetyl-L-thyronine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3’,5’-Dinitro-N-acetyl-L-thyronine has several scientific research applications:
Chemistry: Used as a model compound to study nitration and acetylation reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its role as a thyroid hormone analog.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3’,5’-Dinitro-N-acetyl-L-thyronine involves its interaction with specific molecular targets and pathways. It binds to transthyretin, a transport protein, and affects its function. The nitro groups and acetyl moiety play a crucial role in its binding affinity and specificity . The compound can modulate the activity of enzymes and receptors involved in metabolic processes, leading to changes in cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,5’-Dinitro-L-tyrosine: Lacks the acetyl group but has similar nitro substitutions.
N-acetyl-L-tyrosine: Lacks the nitro groups but has the acetyl group.
3’,5’-Diamino-N-acetyl-L-thyronine: Formed by the reduction of 3’,5’-Dinitro-N-acetyl-L-thyronine.
Uniqueness
3’,5’-Dinitro-N-acetyl-L-thyronine is unique due to the presence of both nitro groups and an acetyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity to specific molecular targets, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C17H15N3O9 |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1 |
Clé InChI |
VZSQTOXQXPKQJX-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
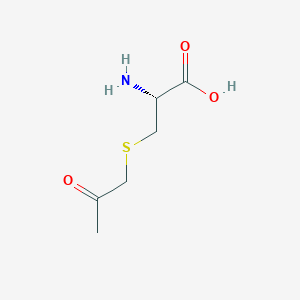
![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
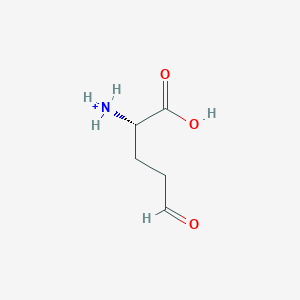
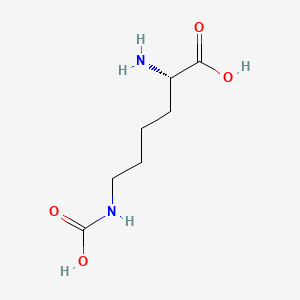
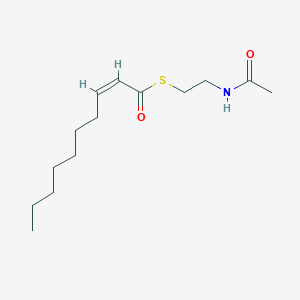
![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)
![Thieno[2,3-b]pyridine-2-carboxamidine](/img/structure/B10760045.png)
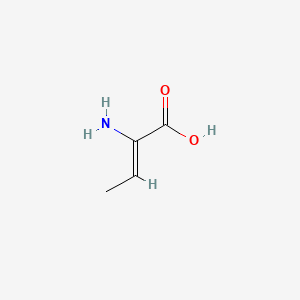
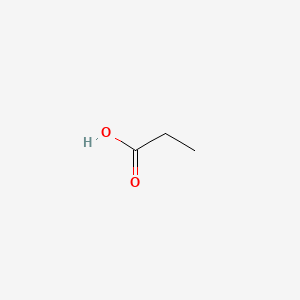
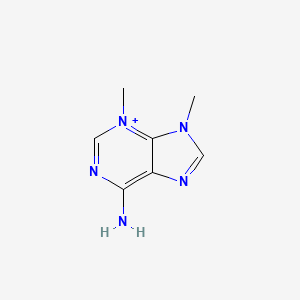
![N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine](/img/structure/B10760061.png)
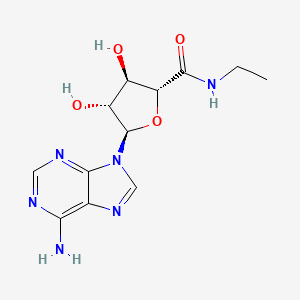
![4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid](/img/structure/B10760066.png)
